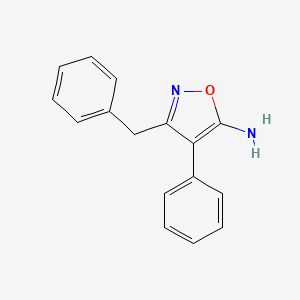

3-Benzyl-4-phenylisoxazol-5-amine

CAS No.:

Cat. No.: VC3334483

Molecular Formula: C16H14N2O

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14N2O |

|---|---|

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 3-benzyl-4-phenyl-1,2-oxazol-5-amine |

| Standard InChI | InChI=1S/C16H14N2O/c17-16-15(13-9-5-2-6-10-13)14(18-19-16)11-12-7-3-1-4-8-12/h1-10H,11,17H2 |

| Standard InChI Key | WIFMCSSIXWWBPN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=NOC(=C2C3=CC=CC=C3)N |

Introduction

Chemical Structure and Properties

Structural Features

The chemical structure of 3-Benzyl-4-phenylisoxazol-5-amine incorporates several key features that define its properties:

-

The core isoxazole ring provides a rigid scaffold with a specific spatial arrangement of substituents

-

The benzyl group at position 3 introduces flexibility through its methylene bridge and contributes additional aromatic character

-

The phenyl substituent at position 4 offers potential for π-π stacking interactions

-

The primary amino group at position 5 supplies hydrogen bond donor capabilities and basic properties

The combination of these structural elements creates a molecule with both lipophilic regions (benzyl and phenyl groups) and a hydrophilic moiety (amino group), potentially contributing to its drug-like properties and ability to interact with biological targets.

Physical and Chemical Properties

Based on its structure and comparison with related isoxazole derivatives, 3-Benzyl-4-phenylisoxazol-5-amine would be expected to exhibit the following properties:

Table 1: Predicted Physical and Chemical Properties of 3-Benzyl-4-phenylisoxazol-5-amine

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C16H14N2O | Derived from chemical structure |

| Molecular Weight | 250.3 g/mol | Calculated from atomic weights |

| Physical State | Crystalline solid at room temperature | Typical for similar weight isoxazoles |

| Solubility | Limited in water; better in organic solvents | Based on functional groups present |

| Hydrogen Bond Donors | 2 (from primary amine) | Structural feature |

| Hydrogen Bond Acceptors | 3 (N atoms and O atom) | Structural feature |

| Estimated LogP | ~3.0-3.5 | Based on structural components |

| pKa of Amino Group | ~4-5 | Typical for aromatic amines |

Spectroscopic Characteristics

The identification and characterization of 3-Benzyl-4-phenylisoxazol-5-amine would typically involve multiple spectroscopic techniques. Based on its structural features, the following spectroscopic properties would be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

In proton NMR (1H-NMR), characteristic signals would include:

-

A singlet for the benzyl CH2 group (approximately 4.0-4.5 ppm)

-

Complex multiplets for aromatic protons from both phenyl and benzyl groups (7.0-7.5 ppm)

-

A broad singlet for the amino group protons (approximately 4.5-5.5 ppm)

In carbon-13 NMR (13C-NMR), distinctive signals would be expected for:

-

The benzyl methylene carbon (approximately 30-35 ppm)

-

The carbons of the isoxazole ring (approximately 150-170 ppm)

-

The aromatic carbons of the phenyl and benzyl groups (120-140 ppm)

Infrared Spectroscopy

Characteristic IR absorption bands would include:

-

N-H stretching vibrations of the primary amine (3300-3500 cm-1)

-

C=N stretching of the isoxazole ring (1650-1680 cm-1)

-

C-O stretching of the isoxazole ring (1200-1250 cm-1)

-

Aromatic C=C stretching (1450-1600 cm-1)

The search results mention the synthesis of 5-methyl-3-phenylisoxazol-4-amine (compound 28), which could serve as a reference point for developing a synthetic strategy for the target compound .

Synthetic Challenges

Several challenges might be encountered in the synthesis of 3-Benzyl-4-phenylisoxazol-5-amine:

-

Regioselectivity in the 1,3-dipolar cycloaddition step

-

Potential side reactions during introduction of the amino group

-

Purification challenges, particularly in separating regioisomers

-

Stability of the primary amine during certain reaction conditions

Structure-Activity Relationship Considerations

SAR Analysis Framework

Structure-activity relationship (SAR) analysis provides valuable insights into how structural features might influence the biological activity of compounds like 3-Benzyl-4-phenylisoxazol-5-amine. The search results describe how researchers have divided related isoxazole compounds into three structural regions for SAR analysis :

-

Northern part: Typically containing aromatic or heterocyclic moieties

-

Central part: Linking groups such as amide, ether, or amino functionalities

-

Southern part: The isoxazole heterocycle and its substituents

For 3-Benzyl-4-phenylisoxazol-5-amine, this framework would map as follows:

-

Southern part: The isoxazole core with the 5-amino substituent

-

Central/Northern parts: The 3-benzyl and 4-phenyl substituents

Comparison with Related Compounds

Table 2: Comparison of 3-Benzyl-4-phenylisoxazol-5-amine with Related Isoxazole Derivatives

Applications in Medicinal Chemistry

Cardiovascular Diseases

The search results indicate that isoxazole derivatives can modulate GATA4-NKX2-5 transcriptional synergy, which plays a crucial role in cardiac development and function . This suggests that 3-Benzyl-4-phenylisoxazol-5-amine might have potential applications in cardiovascular medicine, potentially for conditions involving cardiac remodeling or regeneration.

Inflammatory Disorders

If 3-Benzyl-4-phenylisoxazol-5-amine demonstrates anti-inflammatory properties, it might be investigated for conditions characterized by excessive inflammation, such as rheumatoid arthritis, inflammatory bowel disease, or certain dermatological conditions.

Infectious Diseases

The potential antimicrobial activity of isoxazole derivatives suggests that 3-Benzyl-4-phenylisoxazol-5-amine might be explored for applications against bacterial or fungal infections, particularly if it demonstrates activity against resistant strains.

Drug Development Considerations

Several factors would need to be considered in developing 3-Benzyl-4-phenylisoxazol-5-amine as a potential therapeutic agent:

Structure Optimization Opportunities

The structure of 3-Benzyl-4-phenylisoxazol-5-amine offers several positions for potential modification to optimize biological activity:

Table 3: Potential Structural Modifications and Their Expected Effects

| Position | Modification | Potential Effect on Properties |

|---|---|---|

| 5-amino group | Acylation or sulfonylation | Reduced basicity; altered hydrogen bonding; improved metabolic stability |

| 5-amino group | Alkylation (partial or complete) | Increased lipophilicity; modified hydrogen bonding capabilities |

| 3-benzyl group | Substituents on phenyl ring | Modified electronic properties; additional interaction points |

| 3-benzyl group | Alteration of linker length | Changed flexibility and spatial arrangement of aromatic group |

| 4-phenyl group | Introduction of polar substituents | Improved solubility; additional hydrogen bonding opportunities |

| 4-phenyl group | Replacement with heterocycles | Altered electronic properties; modified metabolic stability |

Analytical Methods for Characterization

Spectroscopic Techniques

Several analytical techniques would be valuable for characterizing 3-Benzyl-4-phenylisoxazol-5-amine:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would provide detailed structural information:

-

1H NMR for proton environments and coupling patterns

-

13C NMR for carbon environments

-

2D techniques such as COSY, HSQC, and HMBC for structural confirmation

Mass Spectrometry

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns:

-

Expected molecular ion at m/z 250

-

Characteristic fragmentation patterns, potentially including loss of the amino group and cleavage of the benzyl group

-

High-resolution mass spectrometry for accurate mass determination

Infrared and UV-Visible Spectroscopy

These techniques would provide additional structural confirmation:

-

IR spectroscopy for functional group identification

-

UV-visible spectroscopy to characterize the chromophoric system

Chromatographic Methods

For purity assessment and separation:

High-Performance Liquid Chromatography (HPLC)

HPLC would be valuable for:

-

Purity determination

-

Separation of potential synthetic byproducts or regioisomers

-

Quantitative analysis

Thin-Layer Chromatography (TLC)

TLC would be useful for:

-

Reaction monitoring

-

Preliminary purity assessment

-

Method development for column chromatography

X-ray Crystallography

X-ray crystallography would provide definitive confirmation of the three-dimensional structure of 3-Benzyl-4-phenylisoxazol-5-amine, including:

-

Bond lengths and angles

-

Conformational preferences

-

Crystal packing arrangements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume